

Technical Support Center: Optimizing CHAPS Hydrate for Enzyme Activity

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Compound of Interest		
Compound Name:	CHAPS hydrate	
Cat. No.:	B3336620	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing **CHAPS** hydrate to maintain enzyme activity during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is CHAPS and why is it used for enzyme studies?

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic (electrically neutral) detergent valued in biochemistry for its ability to solubilize membrane proteins and break protein-protein interactions without denaturing them.[1][2][3] Its gentle nature, compared to harsh ionic detergents, helps preserve the native structure and function of enzymes, making it ideal for enzyme assays and protein stability studies.[1][4]

Q2: What is the optimal concentration of CHAPS to maintain enzyme activity?

The optimal CHAPS concentration is highly dependent on the specific enzyme and experimental conditions.[1][4] However, a general starting range is between 0.1% and 2% (w/v).[1] It is crucial to keep the CHAPS concentration above its Critical Micelle Concentration (CMC) to ensure proteins are encapsulated within detergent micelles, which keeps them solubilized and stable.[1][5]

Q3: What is the Critical Micelle Concentration (CMC) of CHAPS and why is it important?



The Critical Micelle Concentration (CMC) is the concentration at which individual CHAPS molecules begin to form aggregates called micelles. For CHAPS, the CMC is typically in the range of 6-10 mM.[2][3][5][6] Working above the CMC is essential for solubilizing membrane proteins and preventing protein aggregation, as the micelles create a protective environment for the hydrophobic regions of the protein.[1][5]

Q4: Can CHAPS inactivate my enzyme?

While CHAPS is considered a mild detergent, excessive concentrations can sometimes lead to enzyme inactivation.[4] It is always recommended to empirically determine the optimal CHAPS concentration for your specific enzyme and assay to balance solubilization with the preservation of activity.[4]

Q5: How does CHAPS compare to other detergents like Triton X-100 or SDS?

CHAPS is a zwitterionic detergent, making it less denaturing than ionic detergents like SDS.[7] Compared to non-ionic detergents like Triton X-100, which form large micelles, CHAPS forms smaller micelles, which can be advantageous as they are more easily removed by methods like dialysis.[1]

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Potential Cause	Suggested Solution
Decreased or No Enzyme Activity	CHAPS concentration is too high, leading to denaturation.	Empirically test a range of CHAPS concentrations to find the optimal balance for your specific enzyme.[4]
CHAPS concentration is below the CMC, leading to protein aggregation.	Ensure your working CHAPS concentration is above its CMC (6-10 mM).[1][5]	
Suboptimal assay conditions (pH, temperature).	Optimize the pH and temperature of your assay buffer for your specific enzyme.[8]	
Presence of inhibitors in the sample.	Consider adding a protease inhibitor cocktail to your lysis buffer.[4]	-
Protein Precipitation	CHAPS concentration is too low.	Increase the CHAPS concentration to ensure it is above the CMC. A common range is 0.5% to 2.0% (w/v).[1]
pH of the buffer is near the protein's isoelectric point (pl).	Adjust the buffer pH to be at least one unit away from the protein's pl.[1]	
High protein concentration.	Dilute the protein sample or store it in smaller aliquots at a lower concentration.[1]	
Repeated freeze-thaw cycles.	Aliquot protein samples and flash-freeze in liquid nitrogen. Store at -80°C. Consider adding a cryoprotectant like glycerol (10-20%).[1]	



High Background Signal in Assay	Substrate instability in the presence of CHAPS.	Prepare the substrate solution fresh before each experiment.
Contaminating proteases in the enzyme preparation.	Use protease inhibitor cocktails in your buffers.[4]	

Quantitative Data Summary

CHAPS Properties and Recommended Concentrations

Parameter	Value	Notes	Source(s)
Chemical Nature	Zwitterionic Detergent	Electrically neutral over a wide pH range.	[1][3][7]
Molecular Weight	614.9 g/mol	[2]	
Critical Micelle Concentration (CMC)	6 - 10 mM	Influenced by temperature, pH, and ionic strength.	[1][2][3][5][6]
Aggregation Number	4 - 14	The number of CHAPS molecules per micelle.	[2]
Average Micellar Weight	~6,150 Da	[2]	
General Working Concentration	0.1% - 2.0% (w/v)	Highly protein- dependent.	[1]
Concentration for IEF Gels	1% - 4% (v/v)	Used for protein solubilization in isoelectric focusing.	[2]

Effects of CHAPS on Various Enzymes



Enzyme	Source	CHAPS Concentrati on	Effect on Activity	Key Findings	Source(s)
Caspase-3	Recombinant Human	0.1% (w/v)	Essential for activity	A key component of the assay buffer to ensure proper substrate cleavage.	[4]
Various Hydrolases	Plant tissues	Approx. CMC	Minimal inactivation	CHAPS was found to be one of the least detrimental detergents to the activity of soluble hydrolytic enzymes.	[4]
Stromelysin-3 (MMP-11)	Recombinant Human	0.2% (w/v)	Stabilizing	Prevented protein aggregation during concentration and was required for stabilization.	[4]
Mitochondrial Enzymes	Mouse Liver	2% (w/v)	Solubilization	Used to digest isolated mitochondria for subsequent	[4]



analysis of mitochondrial proteins.

Experimental Protocols

Protocol 1: Preparation of a General CHAPS Lysis Buffer

This protocol is suitable for the extraction of a wide range of cellular proteins, including membrane-associated enzymes, for subsequent activity assays.

Materials:

- CHAPS hydrate
- Buffer stock (e.g., 500 mM PIPES/HCl pH 6.5, 20 mM EDTA)
- · Milli-Q or equivalently purified water
- Dithiothreitol (DTT)
- Protease inhibitor cocktail
- Phenylmethylsulfonyl fluoride (PMSF)

Procedure:

- Prepare 1X CHAPS Lysis Buffer: Immediately before use, dilute the 10X buffer stock to a 1X concentration with Milli-Q water. For example, to make 10 mL of 1X buffer, add 1 mL of 10X stock to 9 mL of water.
- Add CHAPS: Add CHAPS to the desired final concentration (e.g., 0.5% w/v). Ensure it is fully dissolved.
- Add Reducing Agents and Inhibitors: To the 1X buffer, add DTT to a final concentration of 5 mM and PMSF to a final concentration of 1 mM.[4] Add the protease inhibitor cocktail according to the manufacturer's instructions. Keep the buffer on ice.



Protocol 2: Cell Lysis for Enzyme Activity Assays

For Adherent Cells:

- Wash the cell monolayer with ice-cold PBS.
- Aspirate the PBS and add the ice-cold 1X CHAPS Lysis Buffer to the plate.
- Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

For Suspension Cells:

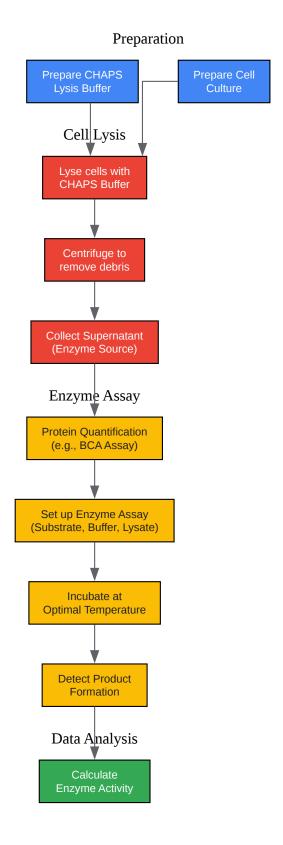
- Pellet the cells by centrifugation.
- Wash the cell pellet with ice-cold PBS.
- Resuspend the cell pellet in the ice-cold 1X CHAPS Lysis Buffer.

Lysate Processing:

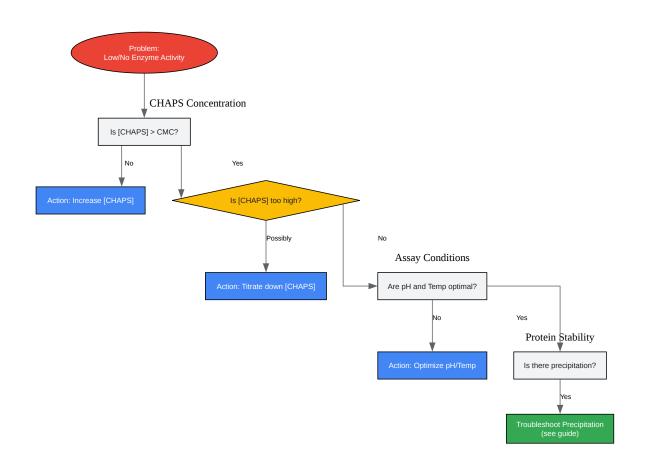
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 rpm at 4°C to pellet cell debris.
- Carefully transfer the supernatant (containing the soluble protein fraction) to a new prechilled tube.
- Proceed with your enzyme activity assay or store the lysate at -80°C.

Visualizations









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